molecular formula C11H12ClN3O2 B11862638 Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11862638
M. Wt: 253.68 g/mol
InChI Key: GOYNHVIOZHHHAP-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C12H12ClN3O2. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, biological studies, and industrial processes. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable tool in scientific research.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-4-17-11(16)8-5-13-15-7(3)9(12)6(2)14-10(8)15/h5H,4H2,1-3H3

InChI Key

GOYNHVIOZHHHAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)Cl)C

Origin of Product

United States

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